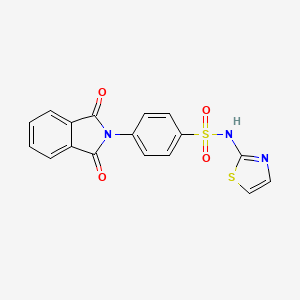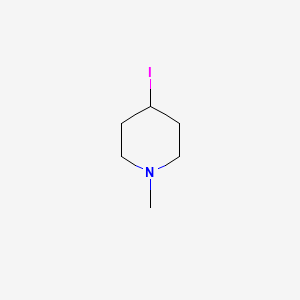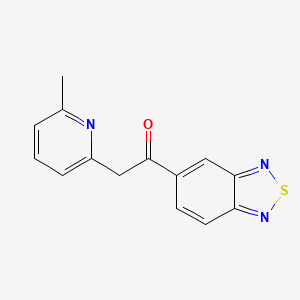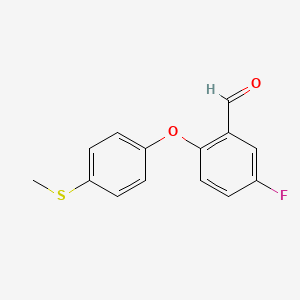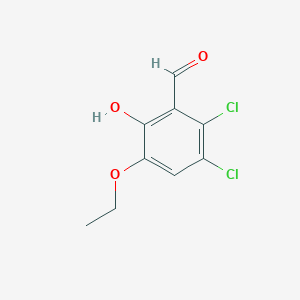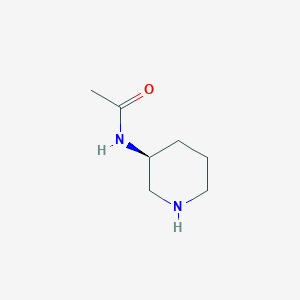
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione
Overview
Description
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, also known as BTD-001, is a novel small molecule compound that has gained significant attention in the field of scientific research. BTD-001 is a potent inhibitor of the enzyme NADPH oxidase, which is involved in the generation of reactive oxygen species (ROS) in cells.
Scientific Research Applications
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione has been studied extensively for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by reducing ROS levels and inducing apoptosis. This compound has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In addition, this compound has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Mechanism of Action
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione inhibits the activity of NADPH oxidase, which is a major source of ROS in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. By inhibiting NADPH oxidase, this compound reduces ROS levels and protects cells from oxidative damage. In addition, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and tissues. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by reducing ROS levels. In the heart, this compound can reduce oxidative stress and inflammation, leading to cardioprotective effects. In the brain, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and promoting the survival of neurons.
Advantages and Limitations for Lab Experiments
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione has several advantages for lab experiments, including its high potency and specificity for NADPH oxidase inhibition. However, this compound can be difficult to synthesize and may have limited solubility in aqueous solutions. In addition, further studies are needed to determine the optimal dosage and duration of treatment for different disease models.
Future Directions
1-(2,1,3-Benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione has significant potential for therapeutic applications in various diseases, and future research directions include optimizing its synthesis and formulation, determining its pharmacokinetics and pharmacodynamics in vivo, and conducting clinical trials to evaluate its safety and efficacy in humans. In addition, further studies are needed to explore the potential of this compound in combination with other therapies and to identify new disease targets for its use.
properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c1-8-3-2-4-11(15-8)14(19)13(18)9-5-6-10-12(7-9)17-20-16-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKSIHGTNYPHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

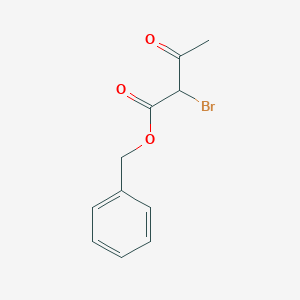
![6-bromo-8-cyclopentyl-5-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3262877.png)
![1-[4-(Cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol](/img/structure/B3262884.png)
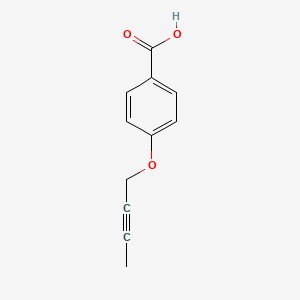
![(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B3262897.png)
![Diethyl [(2-oxopropyl)amino]propanedioate](/img/structure/B3262902.png)
